5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(methyl-N,N-diisopropyl)phosphoramidite

Description

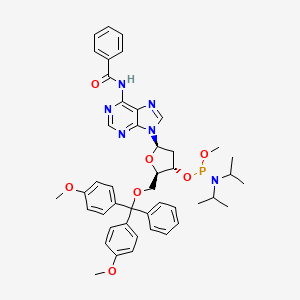

This compound is a critical phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its structure includes:

- 5'-O-(4,4'-Dimethoxytrityl): A photolabile protecting group that prevents unwanted coupling during chain elongation and allows for trityl monitoring .

- N6-Benzoyl: A base-protecting group for adenine, enhancing stability during synthesis .

- 3'-(methyl-N,N-diisopropyl)phosphoramidite: A reactive phosphoramidite group enabling sequential nucleotide coupling via oxidation-stable methyl protection, contrasting with the more common 2-cyanoethyl group .

Key properties:

- CAS Number: 98796-53-3 (standard 2-cyanoethyl variant); 105931-58-6 (methyl variant) .

- Molecular Formula: C32H40N4O7P (methyl variant); C47H52N7O7P (2-cyanoethyl variant) .

- Molecular Weight: 623.66 g/mol (methyl); 857.93–873.93 g/mol (cyanoethyl derivatives) .

- Solubility: Typically soluble in acetonitrile, dichloromethane, or THF, with methyl variants showing marginally better solubility in non-polar solvents .

Properties

Molecular Formula |

C45H51N6O7P |

|---|---|

Molecular Weight |

818.9 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C45H51N6O7P/c1-30(2)51(31(3)4)59(55-7)58-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)57-39(38)27-56-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,59?/m0/s1 |

InChI Key |

KQOKMFMRBNQQJL-KHYNPFBXSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps. The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The N6-amino group is then protected with a benzoyl group using benzoyl chloride. Finally, the 3’-hydroxyl group is converted to the phosphoramidite using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine .

Chemical Reactions Analysis

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, primarily during the oligonucleotide synthesis process. These reactions include:

Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using iodine in the presence of water.

Substitution: The DMTr group is removed by acid treatment, typically using trichloroacetic acid, to expose the 5’-hydroxyl group for further nucleotide addition.

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the synthesis of DNA and RNA oligonucleotides. These oligonucleotides are crucial for various applications, including:

Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.

PCR Primers: Designing primers for polymerase chain reaction (PCR) to amplify specific DNA sequences.

Antisense Oligonucleotides: Developing antisense therapies to regulate gene expression.

RNA Interference: Synthesizing small interfering RNAs (siRNAs) for gene silencing studies.

Mechanism of Action

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is to serve as a protected nucleotide building block in oligonucleotide synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The benzoyl group protects the N6-amino group, ensuring the correct base pairing. The phosphoramidite group facilitates the coupling reaction with the 5’-hydroxyl group of the growing oligonucleotide chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoramidite monomers share a core structure but differ in protecting groups, phosphoramidite substituents, and base modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Phosphoramidite Reactivity: Methyl Group (Target Compound): Offers superior oxidation stability but slower coupling kinetics compared to 2-cyanoethyl derivatives . 2-Cyanoethyl: Faster coupling due to easier deprotection (β-elimination under basic conditions) but prone to side reactions during prolonged storage .

Base Protection: N6-Benzoyl: Standard for adenine protection, compatible with automated synthesis . N6-Methyl: Used in epigenetic research to mimic DNA methylation . N6-Phenoxyacetyl: Provides orthogonal protection for multi-step syntheses .

2'-Modifications :

- The 2'-fluoro variant (CAS 136834-22-5) enhances duplex stability and nuclease resistance, critical for therapeutic oligonucleotides .

Synthetic Efficiency: Methyl phosphoramidites yield ~85% coupling efficiency in optimized protocols, while 2-cyanoethyl variants achieve >98% under standard conditions .

Table 2: Performance Metrics

| Metric | Target Compound (Methyl) | 2-Cyanoethyl Variant | 2'-Fluoro Variant |

|---|---|---|---|

| Coupling Efficiency | 85–90% | 98–99% | 95% |

| Depurination Risk | Low | Moderate | Low |

| Nuclease Resistance | Moderate | Low | High |

| Typical Purity (HPLC) | 95–97% | 98–99% | 97–98% |

| Reference |

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(methyl-N,N-diisopropyl)phosphoramidite, commonly referred to as DMT-Bz-dA, is a synthetic nucleoside derivative that has garnered attention in biochemical research due to its potential applications in oligonucleotide synthesis and therapeutic development. This article explores the biological activity of DMT-Bz-dA, focusing on its mechanisms of action, applications in anti-viral and anti-cancer studies, and relevant case studies.

- Molecular Formula : C38H35N5O6

- Molecular Weight : 657.71 g/mol

- CAS Number : 64325-78-6

- Structure : The compound contains a benzoyl group at the N6 position and a dimethoxytrityl group at the 5' position, contributing to its stability and reactivity in biochemical applications.

Mechanisms of Biological Activity

DMT-Bz-dA exhibits several biological activities primarily through its role in nucleic acid chemistry:

- Oligonucleotide Synthesis : DMT-Bz-dA is utilized as a phosphoramidite building block for the synthesis of oligonucleotides. Its protective groups allow for selective coupling reactions during the synthesis process.

- Antiviral Activity : Research indicates that derivatives of DMT-Bz-dA can inhibit viral replication by interfering with viral RNA synthesis. Studies have shown that such compounds can effectively reduce the viral load in infected cells.

- Anticancer Properties : DMT-Bz-dA has been investigated for its potential to induce apoptosis in cancer cells. The compound's ability to integrate into DNA may disrupt cellular replication processes, leading to cell death.

Applications in Research

DMT-Bz-dA is particularly valuable in the following areas:

- Gene Therapy : Its incorporation into therapeutic oligonucleotides allows for targeted gene delivery and expression modulation.

- Diagnostics : The compound can be used in the development of diagnostic assays due to its specificity and stability.

Case Studies

Several studies have highlighted the efficacy of DMT-Bz-dA in various biological contexts:

- Anti-Viral Study :

- Cancer Research :

- Drug Development :

Comparative Analysis

| Property | DMT-Bz-dA | Traditional Nucleosides |

|---|---|---|

| Molecular Weight | 657.71 g/mol | Varies (e.g., Adenosine ~267 g/mol) |

| Stability | High (due to protective groups) | Moderate |

| Antiviral Activity | Significant | Variable |

| Anticancer Activity | Enhanced | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.